methyl 2-(4-(N,N-dipropylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride methyl 2-(4-(N,N-dipropylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1216888-17-3
VCID: VC5415470
InChI: InChI=1S/C24H33N3O5S2.ClH/c1-5-13-27(14-6-2)34(30,31)18-10-8-17(9-11-18)22(28)25-23-21(24(29)32-4)19-12-15-26(7-3)16-20(19)33-23;/h8-11H,5-7,12-16H2,1-4H3,(H,25,28);1H
SMILES: CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC)C(=O)OC.Cl
Molecular Formula: C24H34ClN3O5S2
Molecular Weight: 544.12

methyl 2-(4-(N,N-dipropylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

CAS No.: 1216888-17-3

Cat. No.: VC5415470

Molecular Formula: C24H34ClN3O5S2

Molecular Weight: 544.12

* For research use only. Not for human or veterinary use.

methyl 2-(4-(N,N-dipropylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride - 1216888-17-3

Specification

CAS No. 1216888-17-3
Molecular Formula C24H34ClN3O5S2
Molecular Weight 544.12
IUPAC Name methyl 2-[[4-(dipropylsulfamoyl)benzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Standard InChI InChI=1S/C24H33N3O5S2.ClH/c1-5-13-27(14-6-2)34(30,31)18-10-8-17(9-11-18)22(28)25-23-21(24(29)32-4)19-12-15-26(7-3)16-20(19)33-23;/h8-11H,5-7,12-16H2,1-4H3,(H,25,28);1H
Standard InChI Key RMCLFNIRZNZRJZ-UHFFFAOYSA-N
SMILES CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC)C(=O)OC.Cl

Introduction

Chemical Structure and Nomenclature

The compound features a thieno[2,3-c]pyridine core, a bicyclic system combining thiophene and pyridine rings, substituted with:

  • A 6-ethyl group on the tetrahydrothienopyridine moiety.

  • A methyl carboxylate at position 3.

  • A 4-(N,N-dipropylsulfamoyl)benzamido group at position 2.

Its IUPAC name reflects this architecture: methyl 2-[[4-(dipropylsulfamoyl)benzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride. The hydrochloride salt enhances solubility, a common modification in drug development.

Molecular Properties

PropertyValue
Molecular FormulaC₂₄H₃₄ClN₃O₅S₂
Molecular Weight544.12 g/mol
CAS Number1216888-17-3
XLogP3~4.2 (estimated)
Hydrogen Bond Donors2 (amide NH, HCl)
Hydrogen Bond Acceptors8 (carbonyl, sulfonamide, etc.)

The dipropylsulfamoyl group contributes to lipophilicity, while the carboxylate and sulfonamide moieties offer hydrogen-bonding capabilities, critical for target binding .

Synthesis and Optimization

The synthesis involves multi-step organic reactions, as inferred from analogous thienopyridine derivatives :

Key Synthetic Steps

  • Core Formation: Cyclization of precursors to construct the tetrahydrothieno[2,3-c]pyridine ring, often using catalysts like polyphosphoric acid .

  • Benzamido Introduction: Coupling 4-(N,N-dipropylsulfamoyl)benzoic acid to the core via carbodiimide-mediated amidation (e.g., EDCI or DCC).

  • Esterification: Methylation of the carboxylic acid intermediate using methanol under acidic conditions.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

Reaction Conditions

  • Solvents: Dichloromethane (DCM), dimethylformamide (DMF).

  • Bases: Triethylamine (TEA) to neutralize HCl byproducts.

  • Coupling Agents: Diethyl cyanophosphonate or carbodiimides .
    Typical yields for similar syntheses range from 70–90%, with purification via silica gel chromatography .

Physicochemical and Pharmacokinetic Profile

Solubility and Stability

  • Solubility: Moderate aqueous solubility due to the hydrochloride salt; likely >1 mg/mL in buffered solutions.

  • Stability: Susceptible to hydrolysis under extreme pH (acidic/alkaline conditions). Store at 2–8°C in inert atmospheres.

ADME Predictions

ParameterPrediction
Gastrointestinal AbsorptionHigh (LogP ~4.2)
Blood-Brain Barrier PenetrationModerate (MW <500)
CYP450 InhibitionLow (no thiol or furan moieties)

The dipropylsulfamoyl group may mimic probenecid-like uricosuric activity, suggesting potential renal transport protein interactions .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆):

    • δ 1.0–1.5 (m, 14H, ethyl, propyl CH₃).

    • δ 3.2–3.8 (m, 8H, pyridine CH₂, OCH₃).

    • δ 7.8–8.2 (m, 4H, aromatic H) .

  • IR (KBr): 1670 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O).

Chromatographic Methods

  • HPLC: C18 column, acetonitrile/water (70:30), retention time ~8.2 min.

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